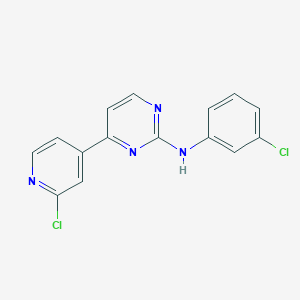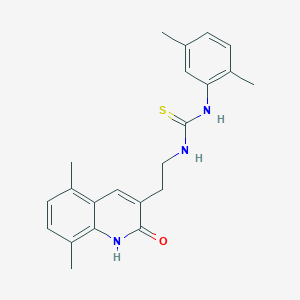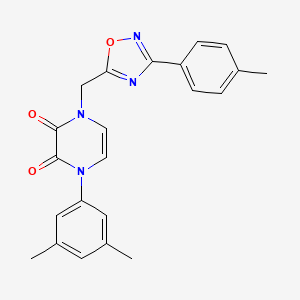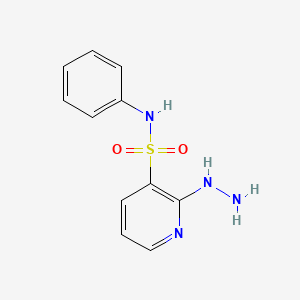
N-(3-chlorophenyl)-4-(2-chloropyridin-4-yl)pyrimidin-2-amine
Descripción general
Descripción
N-(3-chlorophenyl)-4-(2-chloropyridin-4-yl)pyrimidin-2-amine, also known as NCPP, is an organic compound belonging to the class of pyrimidine derivatives. It is a heterocyclic aromatic compound that has been widely studied due to its potential applications in medicinal chemistry and organic synthesis. NCPP is known to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. It has also been used in the synthesis of various other compounds.
Aplicaciones Científicas De Investigación
Synthesis Methods and Characterizations
- N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives, similar in structure to the compound , have been synthesized using Buchwald-Hartwig amination. This method involves palladium catalysts and is effective for creating new heterocyclic compounds (El-Deeb, Ryu, & Lee, 2008).
- Additionally, a compound with a similar structure, N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine, was synthesized and its crystal structure analyzed, highlighting the potential for understanding molecular interactions through crystallography (Repich, Orysyk, Savytskyi, & Pekhnyo, 2017).
Quantum Chemical Characterization
- Hydrogen bonding sites in pyrimidine compounds, closely related to N-(3-chlorophenyl)-4-(2-chloropyridin-4-yl)pyrimidin-2-amine, have been studied using quantum chemistry methods. These studies help in understanding molecular interactions and reactivity (Traoré, Bamba, Ziao, Affi, & Koné, 2017).
Applications in Organometallic Chemistry
- Research has explored the reaction of similar pyrimidin-2-amine compounds with group 10 metals, forming metal complexes. These studies contribute to the development of catalytic and material applications (Sarcher, Farsadpour, Ghoochany, Sun, Thiel, & Roesky, 2014).
Exploration of Biological Activities
- Certain derivatives of pyrimidine, structurally related to this compound, have been synthesized and evaluated for their potential biological activities. This research is vital in the development of new pharmaceuticals and bioactive compounds (Chen & Shi, 2008).
Safety and Hazards
The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures should be taken when handling this compound, such as avoiding breathing dust/fume/gas/mist/vapors/spray (P261) .
Propiedades
IUPAC Name |
N-(3-chlorophenyl)-4-(2-chloropyridin-4-yl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N4/c16-11-2-1-3-12(9-11)20-15-19-7-5-13(21-15)10-4-6-18-14(17)8-10/h1-9H,(H,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZBGMLVZHPHCAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC2=NC=CC(=N2)C3=CC(=NC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl 4-chlorobenzenecarboxylate](/img/structure/B3002421.png)

![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B3002423.png)

![3,9-dimethyl-1-(2-piperidin-1-ylethyl)-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B3002426.png)




![2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]ethanol](/img/structure/B3002434.png)
![2-((7-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B3002437.png)
